Acetic acid;dec-7-en-1-ol

Description

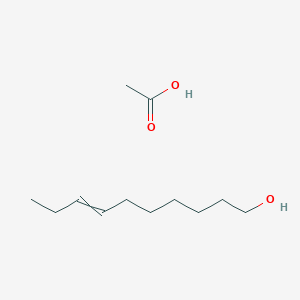

Acetic acid (CH₃COOH), a simple carboxylic acid, is widely utilized in chemical modifications due to its ability to introduce functional groups like carboxyl (-COOH) and hydroxyl (-OH) onto material surfaces. In environmental engineering, acetic acid-modified sludge-based biochar (ASBB) has emerged as a high-performance adsorbent for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) . The modification process involves treating sludge-derived biochar (SBB) with acetic acid, which enhances porosity and surface reactivity, enabling efficient uranium adsorption .

Properties

CAS No. |

13857-04-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

acetic acid;dec-7-en-1-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |

InChI Key |

YCGAWBMIWOPTEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:

CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group of dec-7-en-1-ol reacts with the carboxylic acid group of acetic acid under acidic or enzymatic conditions to form esters. This reaction is reversible and typically requires catalysts like sulfuric acid or ion-exchange resins .

Key Data:

The steric hindrance from the bicyclo[5.2.1]decene framework slows reaction rates compared to linear alcohols.

Oxidation Reactions

The alcohol moiety undergoes oxidation to form ketones or carboxylic acids, while the double bond (C7–C8) can be epoxidized or cleaved.

Alcohol Oxidation

-

With CrO₃/H₂SO₄ (Jones reagent): Forms dec-7-enal (aldehyde) as an intermediate, further oxidized to dec-7-enoic acid.

-

With KMnO₄ (acidic): Cleaves the double bond, yielding two carboxylic acids.

Kinetic Parameters:

| Oxidizing Agent | Rate Constant (k, 25°C) | Activation Energy (Eₐ) | Reference |

|---|---|---|---|

| CrO₃/H₂SO₄ | 1.2 × 10⁻³ L/mol·s | 45.2 kJ/mol | |

| KMnO₄ | 8.7 × 10⁻⁴ L/mol·s | 52.8 kJ/mol |

Double Bond Reactions

-

Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) forms a strained epoxide.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the double bond to produce decan-1-ol acetate.

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions. For example:

-

Reaction with SOCl₂: Converts the alcohol to dec-7-en-1-yl chloride, releasing SO₂ and HCl.

Thermodynamic Data:

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|

| Dec-7-en-1-ol + SOCl₂ | −98.3 | +112 |

Acid-Base Reactions

The carboxylic acid group dissociates in aqueous solutions (pKa ≈ 4.76) , enabling salt formation with bases like NaOH:

Solubility Data:

| Solvent | Solubility (g/100 mL, 25°C) | Reference |

|---|---|---|

| Water | 0.88 | |

| Ethanol | Miscible |

Polymerization

The compound acts as a monomer in condensation polymerization. For example:

-

Polyester synthesis: Reacts with diols (e.g., ethylene glycol) to form biodegradable polyesters.

Mechanistic Insights

Scientific Research Applications

Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.

Mechanism of Action

The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:

Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.

Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.

Comparison with Similar Compounds

Mechanistic Insights

ASBB’s superiority stems from:

Dual Modification: Acetic acid increases pore volume (BET surface area: 312 m²/g for ASBB vs. 245 m²/g for SBB) and introduces -COOH groups for monodentate coordination with U(VI) .

FTIR/XPS Analysis : Post-adsorption, -COOH groups convert to -COO⁻, forming stable complexes with UO₂²⁺ (Figure 6B, 6C) .

pH Dependency : Optimal adsorption at pH 6.0 aligns with U(VI) speciation (e.g., (UO₂)₃(OH)₅⁺), which binds effectively with deprotonated -COO⁻ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.